N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine
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Overview
Description
N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C9H11N3O. It is derived from benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated to obtain 1-methylbenzimidazole. The final step involves the reaction of 1-methylbenzimidazole with hydroxylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzimidazole: A precursor in the synthesis of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine.
Benzimidazole: The parent compound with diverse pharmacological activities.
2-Substituted Benzimidazoles: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-5,10,13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBCIFXFYJFXDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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